PC945 - 1931946-73-4

PC945

Catalog Number: EVT-2675513
CAS Number: 1931946-73-4
Molecular Formula: C38H37F3N6O3
Molecular Weight: 682.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opelconazole is a synthetic triazole antifungal agent, with activity against a variety of pathogenic fungi that can potentially be used against invasive pulmonary aspergillosis. Upon inhalation by nebulizer, opelconazole is delivered in high concentrations to the lungs and resides in the lung tissues for a long period of time with minimal systemic exposure. Opelconazole selectively binds to and inhibits the CYP450-dependent 14-alpha-sterol demethylase in fungi, thereby preventing the production of ergosterol, which is an essential constituent of the fungal cell membrane. This results in fungal cell lysis and inhibits fungal infection in the lungs.
Overview

PC945 is a novel antifungal compound classified as a triazole, specifically designed for inhalation delivery to treat fungal infections, particularly in the lungs. It has shown significant efficacy against various pathogenic fungi, including strains resistant to conventional antifungal therapies. The compound is notable for its potent inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal membranes.

Source and Classification

PC945 was synthesized by Sygnature Discovery Ltd. in Nottingham, UK, and has been developed primarily for the treatment of pulmonary fungal infections. It belongs to the class of triazole antifungals, which are characterized by their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. PC945 has been optimized for inhaled delivery, allowing for high local concentrations in the lungs while minimizing systemic exposure and potential toxicity to other organs .

Synthesis Analysis

The synthesis of PC945 involves several key steps that ensure its efficacy and safety as an inhaled therapeutic agent. The compound is micronized to enhance its solubility and bioavailability when administered via inhalation. The initial synthesis process includes the creation of a powder form that is suspended in sodium phosphate-buffered saline with wetting agents to achieve a concentration of 10 mg/mL. This suspension is then diluted with physiological saline before administration .

Technical Details

  • Manufacturing: PC945 is produced under stringent conditions to ensure purity and efficacy. The manufacturing process involves careful monitoring of particle size and distribution to optimize inhalation delivery.
  • Micronization: The micronization process is critical as it reduces the particle size of PC945, enhancing its deposition in the lung tissue upon inhalation.
Molecular Structure Analysis

PC945 has a complex molecular structure characterized by its unique chemical formula:

C25H28F2N4O3\text{C}_{25}\text{H}_{28}\text{F}_{2}\text{N}_{4}\text{O}_{3}

The structural formula indicates the presence of multiple functional groups that contribute to its antifungal activity. The compound consists of a triazole ring, which is essential for its mechanism of action against fungal pathogens.

Structure Data

  • Molecular Weight: Approximately 450.51 g/mol.
  • Chemical Structure: The structure features a triazole moiety linked to various aromatic rings and substituents that enhance its binding affinity to target enzymes in fungi .
Chemical Reactions Analysis

The primary chemical reaction involved in the action of PC945 is its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Technical Details

  • Inhibition Mechanism: PC945 binds tightly to CYP51, leading to a depletion of ergosterol levels within the fungal membrane. This disruption results in increased membrane permeability and ultimately inhibits fungal growth.
  • Cross-resistance Studies: Research indicates that while some strains show cross-resistance between PC945 and other triazoles like voriconazole and posaconazole, PC945 remains effective against many resistant strains .
Mechanism of Action

PC945 functions primarily through the inhibition of ergosterol synthesis in fungi. By targeting lanosterol 14α-demethylase, PC945 disrupts the integrity of the fungal cell membrane.

Process and Data

  • In Vitro Studies: In laboratory settings, PC945 demonstrated lower minimum inhibitory concentration values compared to traditional antifungals, indicating higher potency against various fungi .
  • In Vivo Efficacy: Animal studies have shown that intranasal administration of PC945 effectively reduces fungal burden in models infected with Candida albicans and Aspergillus species .
Physical and Chemical Properties Analysis

PC945 exhibits several key physical and chemical properties that contribute to its functionality as an inhaled antifungal agent.

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water, necessitating formulation adjustments for inhalation delivery.

Chemical Properties

  • Stability: PC945 maintains stability under various conditions but requires careful formulation to ensure bioavailability when aerosolized.
  • pH Sensitivity: The compound's activity may vary with pH; thus, formulations are often buffered to maintain optimal pH levels for stability and efficacy.
Applications

PC945 is primarily investigated for its use in treating pulmonary infections caused by fungi such as Candida spp. and Aspergillus spp., particularly in immunocompromised patients who are at higher risk for severe infections.

Scientific Uses

  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of nebulized PC945 in patients with respiratory fungal infections.
  • Research Studies: In vitro and in vivo studies continue to explore its potential against resistant fungal strains and its pharmacokinetic profile when administered via inhalation .
Introduction to PC945 in Antifungal Therapeutics

Emergence of PC945 as a Novel Inhaled Antifungal Agent

PC945 (Opelconazole) is a triazole-based antifungal agent specifically engineered for inhaled delivery via nebulization. Unlike repurposed systemic antifungals, PC945 was purpose-designed to achieve high local concentrations in lung tissue while minimizing systemic exposure. This optimization addresses the pharmacokinetic limitations of existing azoles (e.g., voriconazole, posaconazole), which exhibit rapid absorption from the lungs into systemic circulation when administered via inhalation. PC945’s molecular structure facilitates prolonged retention in pulmonary tissue, enabling sustained antifungal activity at the primary site of infection [1] [5] [9].

The compound functions as a potent inhibitor of fungal Cytochrome P450 51 (CYP51), a critical enzyme for ergosterol biosynthesis. By binding tightly to both CYP51A and CYP51B isoforms of Aspergillus fumigatus (half-maximal inhibitory concentration values: 0.23 μM and 0.22 μM, respectively), PC945 disrupts cell membrane integrity, leading to fungal growth inhibition and death. Preclinical studies reveal its superior potency against Aspergillus fumigatus compared to standard triazoles, with geometric mean minimum inhibitory concentration values of 0.17 μg/mL—14-fold lower than voriconazole and 2.6-fold lower than posaconazole [1] [6] [10].

Table 1: Comparative Antifungal Potency of PC945 Against Aspergillus fumigatus Strains

Antifungal AgentGeometric Mean MIC (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
PC9450.170.1251.0
Voriconazole0.420.51.0
PosaconazoleNot reported0.1250.25

Data derived from standardized European Committee on Antimicrobial Susceptibility Testing methodologies [1].

A key pharmacological innovation is PC945’s cellular accumulation and retention within lung tissue. In vitro human alveolus models demonstrate that bronchial epithelial cells absorb up to 12% of administered PC945, maintaining inhibitory concentrations for over 24 hours post-administration despite washout periods. This "reservoir effect" enables persistent antifungal activity and supports once-daily dosing regimens. Furthermore, PC945 retains efficacy against azole-resistant Aspergillus fumigatus strains (e.g., TR34/L98H, TR46/Y121F/T289A), achieving 50% growth inhibition at concentrations of 0.41 μg/mL—3.4-fold lower than voriconazole [4] [7].

Role in Addressing Unmet Clinical Needs in Pulmonary Aspergillosis

Pulmonary aspergillosis—particularly invasive aspergillosis and anastomotic infections in lung transplant recipients—poses persistent therapeutic challenges. Current systemic triazoles face limitations including drug-drug interactions (e.g., with calcineurin inhibitors), hepatic toxicity, and suboptimal lung penetration due to poor vascularization at infection sites like bronchial anastomoses. Consequently, invasive aspergillosis mortality remains high (14–40%), with treatment failure rates exceeding 50% despite standard care [1] [9]. PC945’s inhaled delivery directly targets these unmet needs through two mechanisms:

  • Localized Therapeutic Effects: Nebulized PC945 achieves lung concentrations >2,000-fold higher than plasma levels in preclinical models. In immunocompromised mice, intranasal PC945 (0.56–14 μg/mouse) reduced fungal burden 7–25-fold more potently than voriconazole at equivalent doses. This high epithelial lining fluid concentration enables effective suppression of Aspergillus penetration through human alveolar barriers at 0.1 μg/mL—concentrations unattainable by oral azoles without systemic toxicity [2] [4] [7].

  • Synergy with Systemic Antifungals: PC945 exhibits synergistic activity when combined with systemic triazoles. In bilayer alveolar models, apical PC945 (0.1 μg/mL) plus basolateral posaconazole (0.01 μg/mL) suppressed >50% of fungal penetration for 5 days—significantly longer than either agent alone. Similarly, murine survival rates increased to 83% with combined intranasal PC945 and oral posaconazole, versus minimal protection with monotherapies. This synergy extends to azole-resistant strains and may overcome resistance mutations that compromise conventional triazoles [4].

Table 2: Synergistic Effects of PC945 with Systemic Triazoles in Aspergillus Infection Models

Combination TherapyModelEfficacy Outcome
PC945 (apical) + Posaconazole (basolateral)Human alveolus bilayer>50% inhibition of fungal penetration for 5 days
PC945 (intranasal) + Posaconazole (oral)Murine invasive aspergillosis83% survival at Day 7 post-infection
PC945 + VoriconazoleHuman alveolus bilayerComplete suppression of hyphal invasion

Data compiled from in vitro and in vivo synergy studies [4].

Clinically, PC945 has demonstrated salvage efficacy in refractory cases. Two lung transplant patients with anastomotic Aspergillus infections unresponsive to multiple antifungals (including systemic and inhaled amphotericin B) achieved complete resolution within three months of adding nebulized PC945 to their regimens. No drug-drug interactions were observed despite concomitant use of immunosuppressants, underscoring PC945’s limited systemic exposure [1] [9].

PC945’s design also addresses fungal colonization in chronic respiratory diseases (e.g., severe asthma with fungal sensitization). By suppressing fungal proteases and allergens released by metabolically active Aspergillus fumigatus in airways, PC945 may mitigate inflammation-driven airway remodeling. Phase 3 trials are evaluating PC945 within combination regimens for invasive aspergillosis and prophylaxis in lung transplant recipients [5] [9].

Properties

CAS Number

1931946-73-4

Product Name

PC945

IUPAC Name

4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide

Molecular Formula

C38H37F3N6O3

Molecular Weight

682.7 g/mol

InChI

InChI=1S/C38H37F3N6O3/c1-26-18-33(46-16-14-45(15-17-46)32-9-2-28(3-10-32)37(48)44-31-7-4-29(39)5-8-31)11-13-36(26)49-21-27-20-38(50-22-27,23-47-25-42-24-43-47)34-12-6-30(40)19-35(34)41/h2-13,18-19,24-25,27H,14-17,20-23H2,1H3,(H,44,48)/t27-,38+/m1/s1

InChI Key

OSAMZQJKSCAOHA-CWRQMEKBSA-N

SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Solubility

not available

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.